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Introduction
2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound belonging to

the 7-azaindole class. The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is recognized

as a "privileged scaffold" in medicinal chemistry.[1] This is due to its structural resemblance to

the purine base adenine, which allows it to function as an effective hinge-binding motif for a

wide variety of protein kinases.[2] The introduction of a cyclopropyl group at the 2-position can

significantly influence the molecule's steric and electronic properties, potentially enhancing its

binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive

overview of the fundamental properties, synthesis, characterization, and the significant role of

the 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine scaffold in modern drug discovery and

development.

Core Molecular Properties
The fundamental molecular characteristics of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine are

essential for experimental design, reaction stoichiometry, and analytical interpretation. These

properties are summarized below.
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Property Value Source

Molecular Formula C₁₀H₁₀N₂ [3]

Molecular Weight 158.20 g/mol [3]

Appearance Solid

InChI Key
IOCSCGNRPAICJD-

UHFFFAOYSA-N

Canonical SMILES
C1CC1C2=CC3=C(N2)N=CC=

C3

PubChem CID 149872343 [3]

Synthesis and Chemical Reactivity
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be achieved through various

established and modern synthetic routes. While specific protocols for 2-cyclopropyl-1H-
pyrrolo[2,3-b]pyridine are proprietary, general strategies involve the construction of the fused

bicyclic ring system followed by functionalization.

General Synthetic Strategies
Historically, methods for creating the 7-azaindole core included modifications of the Fischer

indole and Madelung syntheses.[4] However, contemporary drug discovery efforts frequently

employ more versatile and efficient cross-coupling reactions to build and functionalize the

scaffold. A common and powerful approach involves the use of palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, on a pre-

functionalized pyrrolopyridine core.[5][6]
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Illustrative Experimental Protocol (Generalized Suzuki
Coupling)
The following protocol outlines a generalized procedure for the synthesis of a 2-aryl/alkyl-

substituted 7-azaindole, which can be adapted for the synthesis of the target compound.
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Reaction Setup: To a degassed solution of a suitable halogenated 1H-pyrrolo[2,3-b]pyridine

intermediate (e.g., 2-iodo-1H-pyrrolo[2,3-b]pyridine) in a solvent mixture like 1,4-dioxane and

water, add the corresponding boronic acid (e.g., cyclopropylboronic acid).[5]

Catalyst and Base Addition: Add a palladium catalyst, such as Pd₂(dba)₃ or PdCl₂(dppf), and

a base, typically potassium carbonate (K₂CO₃).[5][6] The choice of catalyst and ligand is

critical for achieving high chemoselectivity and yield, especially on scaffolds with multiple

reactive sites.

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or

Argon) at a temperature ranging from 80-100 °C. Monitor the reaction progress using Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g.,

ethyl acetate) and water. The organic layer is then dried over a drying agent (e.g., Na₂SO₄),

filtered, and concentrated under reduced pressure.

Final Purification: The crude product is purified using silica gel flash column chromatography

to yield the final, high-purity compound.

Reactivity Insights
The 1H-pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution reactions,

predominantly at the 3-position of the pyrrole ring. Common reactions include nitration,

bromination, and Mannich reactions.[4] The presence of the nitrogen in the pyridine ring

deactivates it towards electrophilic attack compared to the electron-rich pyrrole ring, guiding the

regioselectivity of these transformations.

Structural Elucidation and Validation
Confirmation of the chemical structure and purity of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
is paramount. This is achieved through a combination of spectroscopic techniques, which

provide a self-validating system for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most

powerful tools for structural elucidation. ¹H NMR provides information on the number of
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different types of protons and their connectivity, while ¹³C NMR reveals the carbon

framework. Spectroscopic data for the parent compound and its derivatives are available in

chemical databases.[7][8]

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by

measuring its mass-to-charge ratio (m/z), confirming the molecular formula. High-resolution

mass spectrometry (HRMS) can provide the exact mass, further validating the elemental

composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional

groups, such as the N-H stretch of the pyrrole ring.

Applications in Drug Discovery and Medicinal
Chemistry
The 7-azaindole scaffold is a cornerstone in the development of targeted therapies, particularly

kinase inhibitors.[2][9] Its utility stems from the unique arrangement of hydrogen bond donors

(pyrrole N-H) and acceptors (pyridine N) that mimic the hinge-binding interactions of ATP.[2]

Role as a Kinase Inhibitor
Numerous 7-azaindole derivatives have been developed as potent and selective inhibitors of

various protein kinases implicated in diseases like cancer and inflammatory disorders.[9][10]

Mechanism of Kinase Inhibition: The 7-azaindole core acts as an excellent "hinge-binding"

motif. The pyridine nitrogen accepts a hydrogen bond from a backbone NH group in the

kinase hinge region, while the pyrrole NH donates a hydrogen bond to a backbone carbonyl

group.[2] This bidentate hydrogen bonding pattern effectively anchors the inhibitor in the

ATP-binding pocket, leading to potent inhibition. The substituent at the 2-position, in this

case, the cyclopropyl group, extends into a hydrophobic pocket, contributing to the overall

binding affinity and selectivity.
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Therapeutic Targets: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent

activity against a range of kinase targets, including:

FGFR4 (Fibroblast Growth Factor Receptor 4): For the treatment of hepatocellular

carcinoma.[11]

PI3K (Phosphoinositide 3-kinase): Implicated in the PI3K/AKT/mTOR signaling pathway, a

key target in cancer therapy.[12]

CDK8 (Cyclin-Dependent Kinase 8): A target for treating psoriasis by mitigating

inflammatory responses.[13]

PDE4B (Phosphodiesterase 4B): Inhibition of PDE4B has anti-inflammatory effects, with

potential applications in central nervous system (CNS) diseases.[14]
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Conclusion
2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a molecule of significant interest, built upon the

medicinally vital 7-azaindole scaffold. Its fundamental properties are well-defined, and its

synthesis is achievable through modern organic chemistry techniques like palladium-catalyzed

cross-coupling. The true value of this compound and its derivatives lies in their proven ability to

act as potent and selective inhibitors of key biological targets, particularly protein kinases. The

structural insights into its mechanism of action continue to guide the rational design of new and

improved therapeutics for a wide array of human diseases, from cancer to inflammatory

conditions. As research progresses, this versatile scaffold will undoubtedly remain a central

focus for drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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